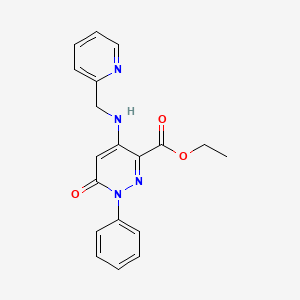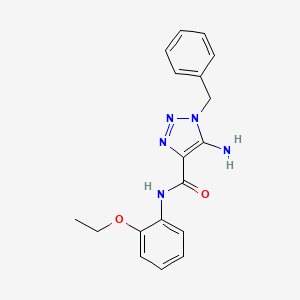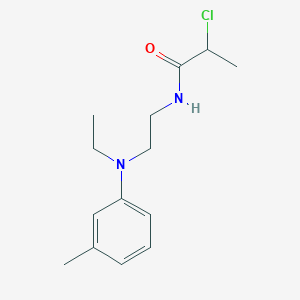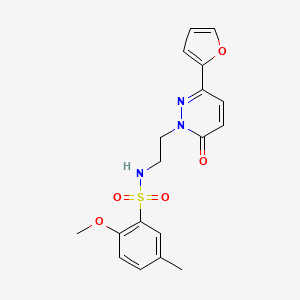![molecular formula C18H19N3OS B2877080 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 852413-77-5](/img/structure/B2877080.png)
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are one of the important heterocyclic compounds in chemical sciences due to their well-known applications and interesting biological activity profile . They have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzimidazole derivative with another compound. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often planar. The dihedral angle between the benzimidazole plane and the benzene ring is usually small, indicating the planarity of the molecule .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A notable study reports the synthesis of a novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides, showing significant antibacterial and antifungal activities. These compounds were tested against various bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus fumigatus and Candida albicans, demonstrating excellent activity against these microorganisms. Additionally, some compounds exhibited good cytotoxic activities, suggesting their potential in developing new therapeutic agents (Devi, Shahnaz, & Prasad, 2022).
Anticancer and Anti-inflammatory Properties
Research into benzimidazole derivatives continues to uncover their potential in various therapeutic areas, including anticancer and anti-inflammatory applications. One study synthesized derivatives with anti-inflammatory activity by using carrageenan-induced rat hind paw edema method, indicating moderate to considerable effects (Manjula, Devi, Raghunandhan, & Rao, 2011).
Crystal Structure and Chemical Properties
The crystal structures of related compounds have been analyzed to understand their molecular configurations and potential applications further. For example, a study on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate discussed the compounds' folded conformation, which is stabilized by intramolecular hydrogen bonds. This structural insight is crucial for designing drugs with specific biological activities (Subasri et al., 2016).
Synthesis and Characterization
The synthesis and characterization of these derivatives are crucial for their development as potential therapeutic agents. Studies detailing the synthesis routes, characterization by NMR, IR spectroscopy, and other analytical techniques provide a foundation for further research and development in pharmaceutical applications. For instance, the green synthesis of N-substituted benzimidazoles highlighted their promise as methicillin-resistant Staphylococcus aureus (MRSA) inhibitors, showing significant potent antibacterial activity (Chaudhari et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-3-6-14(7-4-12)10-19-17(22)11-23-18-20-15-8-5-13(2)9-16(15)21-18/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRYUGRENXVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2877010.png)
![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide](/img/structure/B2877012.png)
![2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2877014.png)
![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2877016.png)

![benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2877019.png)
